{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine
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Overview
Description
{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a trifluoromethyl group at position 3 and a methyl group at position 1 of the pyrazole ring, along with a 2-methylpropylamine substituent at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with 2-methylpropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the 2-methylpropylamine substituent.
1-methyl-5-(trifluoromethyl)-1H-pyrazole: Has the trifluoromethyl group at a different position.
3-(trifluoromethyl)-1H-pyrazole: Lacks the methyl group at position 1.
Uniqueness
{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine is unique due to the combination of its trifluoromethyl group, methyl group, and 2-methylpropylamine substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C10H16F3N3 |
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Molecular Weight |
235.25 g/mol |
IUPAC Name |
2-methyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C10H16F3N3/c1-7(2)5-14-6-8-4-9(10(11,12)13)15-16(8)3/h4,7,14H,5-6H2,1-3H3 |
InChI Key |
BBXMXRGAFIHECE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CC(=NN1C)C(F)(F)F |
Origin of Product |
United States |
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